molecular formula C7H5IN2 B578166 2-Iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1227269-14-8

2-Iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B578166
CAS No.: 1227269-14-8
M. Wt: 244.035
InChI Key: CVHPZAJQSHPDRC-UHFFFAOYSA-N
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Description

2-Iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H5IN2 It is characterized by the presence of an iodine atom attached to a pyrrolopyridine scaffold

Mechanism of Action

Target of Action

The primary target of 2-Iodo-1H-pyrrolo[3,2-c]pyridine is the colchicine-binding site . This site is a part of the tubulin protein, which is a critical component of the cytoskeleton in cells . The colchicine-binding site is a popular target for anticancer drugs due to its role in cell mitosis .

Mode of Action

This compound interacts with its target by inhibiting tubulin polymerization . This interaction disrupts the microtubule dynamics, leading to mitotic arrest . The compound forms hydrogen bonds with the colchicine sites Thra179 and Asnb349 .

Biochemical Pathways

The compound affects the FGFR signaling pathway , which regulates various biological processes such as organ development, cell proliferation and migration, and angiogenesis . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is known that the compound conforms well to lipinski’s rule of five , which suggests good absorption and permeation characteristics. More detailed ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need further investigation.

Result of Action

The compound exhibits potent antitumor activities against various cancer cell lines . It causes G2/M phase cell cycle arrest and apoptosis . In addition, it remarkably disrupts tubulin microtubule dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of pyrrolopyridine derivatives. One common method includes the cyclization of 2-bromo-5-iodopyridine, followed by base-mediated conversion to the pyrrolopyridine core . The reaction conditions often involve the use of inert atmospheres and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scalable synthetic routes that ensure consistent quality and yield. This might include the use of continuous flow reactors and automated synthesis platforms to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolopyridine derivatives, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Iodo-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities.

Properties

IUPAC Name

2-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHPZAJQSHPDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301276
Record name 2-Iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227269-14-8
Record name 2-Iodo-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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